molecular formula C13H18N2O4S B2840370 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-65-3

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2840370
CAS No.: 2034382-65-3
M. Wt: 298.36
InChI Key: QHPNZERGXGYYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a relatively new compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, an oxazolidine ring, and a cyclopentylthio group, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-amino acid derivative, cyclization can be induced using reagents such as triphosgene or phosgene in the presence of a base like triethylamine.

  • Introduction of the Cyclopentylthio Group: : The cyclopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting a cyclopentylthiol with an appropriate electrophilic intermediate, such as a halogenated azetidine derivative, under basic conditions.

  • Formation of the Oxazolidine-2,4-dione Ring: : The final step involves the formation of the oxazolidine-2,4-dione ring. This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound, often under acidic or basic catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopentylthio group, where nucleophiles can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

Mechanism of Action

The exact mechanism of action of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The azetidine and oxazolidine rings may facilitate binding to biological targets, while the cyclopentylthio group could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one Derivatives: Known for their biological activities, including antibiotic properties.

    Oxazolidinone Derivatives: Used as antibiotics, such as linezolid.

    Cyclopentylthio Compounds: Investigated for their potential therapeutic applications.

Uniqueness

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its combination of structural elements, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its ability to undergo diverse chemical reactions also makes it a versatile compound for further research and development.

Properties

IUPAC Name

3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-11-7-19-13(18)15(11)9-5-14(6-9)12(17)8-20-10-3-1-2-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNZERGXGYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.